2-(3-Hydroxyphenoxy)acetic acid

Description

Contextualization within Phenoxyacetic Acid Chemistry

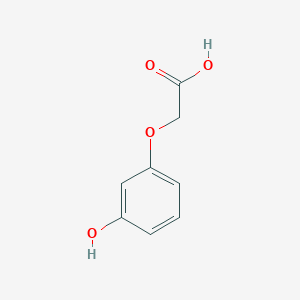

2-(3-Hydroxyphenoxy)acetic acid, with the chemical formula C8H8O4, belongs to the phenoxyacetic acid family. sigmaaldrich.comchemsrc.com These compounds are characterized by a phenoxy group attached to an acetic acid moiety. Phenoxyacetic acid itself (C8H8O3) is a white solid and serves as the foundational structure for many derivatives. wikipedia.org The defining feature of this compound is the substitution of a hydrogen atom with a hydroxyl group at the meta-position (position 3) of the phenyl ring. This structural modification significantly influences the molecule's polarity, reactivity, and biological activity compared to the parent phenoxyacetic acid.

The general structure of phenoxyacetic acids consists of an ether linkage between a phenyl group and a carboxylic acid. The preparation of the parent phenoxyacetic acid was first reported in 1880, synthesized from sodium phenolate (B1203915) and sodium chloroacetate (B1199739) in hot water. wikipedia.org The synthesis of its derivatives, such as the subject of this article, often involves modifications of this fundamental reaction.

Historical Perspectives on Related Chemical Entities

The study of phenoxyacetic acids has a rich history, initially driven by their applications in various industries. Phenoxyacetic acid itself has been used as a food additive and in perfumes. wikipedia.org However, the most significant historical impact of this class of compounds lies in the development of herbicides. Though phenoxyacetic acid is not herbicidally active on its own, many of its derivatives, such as MCPA and 2,4-D, became widely used agricultural chemicals. wikipedia.org

Another related compound, phenylacetic acid (PAA), has been recognized for its role as a plant auxin, a class of plant hormones. wikipedia.orgnih.gov Research into PAA was prominent in the 1980s, though it was later overshadowed by studies on the more potent auxin, indole-3-acetic acid (IAA). nih.gov More recently, interest in PAA has been renewed, with studies exploring its biosynthesis, metabolism, and signaling pathways, which show similarities to those of IAA. nih.gov

The study of hydroxylated phenylacetic acids, such as 2-(3-hydroxyphenyl)acetic acid and its isomers, has been important in understanding metabolic pathways. For instance, 2-(2-hydroxyphenyl)acetic acid is a known metabolite of phenylalanine and is found in the urine of individuals with conditions like phenylketonuria. nih.gov Similarly, 3-hydroxyphenylacetic acid is a human xenobiotic metabolite. nih.gov

Significance in Contemporary Chemical and Biological Research

This compound is a valuable compound in modern research, primarily due to its utility as a building block in the synthesis of more complex molecules. chemicalbook.com It serves as a scaffold for developing novel coupled molecules by combining it with other pharmacophores. chemicalbook.com This approach is significant in medicinal chemistry for the design of new therapeutic agents.

The presence of both a carboxylic acid and a phenolic hydroxyl group provides two reactive sites for chemical modification, allowing for the creation of a diverse range of derivatives. Research into phenoxyacetic acid derivatives continues to be an active area, with recent studies focusing on the design and synthesis of novel compounds with selective biological activities. For example, new phenoxyacetic acid derivatives have been evaluated as selective COX-2 inhibitors, which are important targets for anti-inflammatory drugs. researchgate.net

The physical and chemical properties of this compound have been characterized, providing essential data for its application in research.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol sigmaaldrich.com |

| Melting Point | 145-150 °C chemicalbook.com |

| Boiling Point | 371.1±17.0 °C (Predicted) chemicalbook.com |

| Density | 1.367±0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | 3.16±0.10 (Predicted) chemicalbook.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-D |

| 2-(2-hydroxyphenyl)acetic acid |

| 2-(3-hydroxyphenyl)acetic acid |

| 3-hydroxyphenylacetic acid |

| Acetic acid |

| Indole-3-acetic acid (IAA) |

| MCPA |

| Phenoxyacetic acid |

| Phenylacetic acid (PAA) |

| Sodium chloroacetate |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCNHWIPXOIAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879391 | |

| Record name | M-HYDROXYPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-83-7 | |

| Record name | NSC87558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | M-HYDROXYPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-(3-Hydroxyphenoxy)acetic acid

The synthesis of this compound has been approached through several established routes. These methods often involve multi-step processes that begin with substituted phenols or phenoxyacetic acid precursors.

Direct Hydroxylation Approaches

Direct hydroxylation of a precursor molecule is a primary strategy for introducing a hydroxyl group onto an aromatic ring. In the context of this compound synthesis, this would typically involve the hydroxylation of phenoxyacetic acid. However, controlling the regioselectivity to favor the meta-position (position 3) is a significant chemical challenge. Aromatic hydroxylation reactions often yield a mixture of ortho, meta, and para isomers, necessitating complex purification steps.

Research into the direct photodegradation of phenoxy acids indicates that the aromatic structure's presence allows for the absorption of radiation, leading to reactions that can include hydroxylation. nih.gov Indirect photodegradation, mediated by reactive species like hydroxyl radicals, also presents a pathway for introducing a hydroxyl group. nih.gov

Alternative Synthetic Routes

Alternative and more common synthetic strategies often start with a molecule that already contains the hydroxyl group in the desired position. A classic and widely reported method for synthesizing phenoxyacetic acids is the reaction of a phenolate (B1203915) with a chloroacetate (B1199739). wikipedia.org For this compound, this involves the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with chloroacetic acid under basic conditions. The Williamson ether synthesis, where a sodium phenolate reacts with an alkyl halide, is a foundational reaction in this context. wikipedia.org

Another documented approach involves the conversion of a related functional group on the phenyl ring into a hydroxyl group. For instance, a methoxy (B1213986) group can be cleaved to yield a hydroxyl group. Therefore, a synthetic route could involve the synthesis of 2-(3-methoxyphenoxy)acetic acid followed by demethylation.

A multi-step synthesis starting from 2,6-dibromo-4-methylaniline (B181599) has been developed for producing new phenylacetic acid derivatives, showcasing the complexity of building substituted phenylacetic acids. mdpi.com

Development of Novel Synthetic Protocols

The quest for more efficient and selective synthetic methods has led to the development of novel protocols. These often focus on improving yields, reducing reaction times, and enhancing the ease of product isolation.

One innovative approach involves the use of microbial catalysts. For example, Serratia marcescens has been utilized for the whole-cell bioconversion of tyrosol isomers to produce hydroxyphenylacetic acids. researchgate.net While this specific study focused on 2-hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid, the principle of using microorganisms for regioselective hydroxylation is a promising area for producing isomers like this compound. researchgate.net

Another novel protocol describes the asymmetric synthesis of related complex molecules, which, while not directly producing the target compound, demonstrates advanced synthetic strategies that could be adapted. elsevierpure.com This includes techniques like Darzens condensation reactions followed by microbial reduction. elsevierpure.com

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound and related compounds, this involves several key considerations:

Use of Safer Solvents: Traditional syntheses often use volatile and hazardous organic solvents. A patent for preparing (2-hydroxyphenyl)acetic acid describes using an inert hydrocarbon solvent with a high boiling point, which can be less hazardous than more volatile options. google.com The use of water as a solvent, as seen in the original preparation of phenoxyacetic acid, is a key green chemistry principle. wikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green principle. This often involves favoring addition reactions over substitution reactions where possible.

Use of Renewable Feedstocks: While not yet mainstream for this specific compound, research into producing platform chemicals from biomass is a major green chemistry initiative. A German patent describes the fermentative manufacture of 3-hydroxyphenylacetic acid, highlighting a potential bio-based route. hmdb.ca

Catalysis: The use of catalysts, as opposed to stoichiometric reagents, reduces waste and can lead to more efficient reactions.

A Chinese patent details a synthetic method for 2-hydroxy-2-phosphono-acetic acid that boasts a simple route with no "three wastes" (waste gas, wastewater, and industrial residue) and no pollution, aligning with green chemistry ideals. google.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher efficiency and selectivity.

In a process for preparing (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid, a copper salt, such as copper sulfate, is used as a catalyst. google.comgoogle.com This reaction is carried out at elevated temperatures in an organic solvent. google.comgoogle.com The use of a catalyst avoids the need for a mixture of copper metal and a copper salt, which was required in older methods. google.com

The development of catalysts for the direct synthesis of acetic acid from syngas (H₂ + CO) also showcases the power of catalysis in producing carboxylic acids. rsc.orgmonash.edu A Rh-Mn-Ir-Li/SiO₂ catalyst has been shown to be highly efficient for this process. rsc.org While this produces the basic acetic acid structure, research into catalysts for more complex derivatives is ongoing.

Furthermore, bimetallic catalysts, such as a Ru-Rh system, have been used for the synthesis of acetic acid from CO₂, methanol, and H₂. nih.gov This highlights the potential for advanced catalytic systems in the synthesis of carboxylic acids from various feedstocks.

The hydro-deoxygenation (HDO) of acetic acid over Ni₂P/HZSM-5 catalysts has also been studied, demonstrating the use of catalysts in modifying the carboxylic acid structure. academie-sciences.fr

Derivatives, Analogs, and Structural Modifications

Rational Design Principles for 2-(3-Hydroxyphenoxy)acetic Acid Derivatives

The design of derivatives of this compound is guided by established medicinal chemistry principles. The primary objectives of these modifications are to modulate the compound's interaction with biological targets, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and reduce potential toxicity.

Key strategies include:

Target-Oriented Design: Modifications are often tailored to enhance binding affinity and selectivity for a specific biological target. For instance, in the design of selective cyclooxygenase-2 (COX-2) inhibitors, derivatives of a related scaffold, 2-(4-formylphenoxy)acetic acid, were synthesized to include hydrazone moieties. mdpi.comnih.govresearchgate.net This was done to introduce additional hydrogen bonding interactions and occupy specific pockets within the enzyme's active site, thereby increasing potency and selectivity. researchgate.net A similar rationale can be applied to this compound, where the hydroxyl group can be used as a handle for further derivatization to target specific enzymes or receptors.

Isosteric and Bioisosteric Replacement: Functional groups within the molecule can be replaced with other groups that have similar physical or chemical properties (isosteres) or that produce similar biological responses (bioisosteres). For example, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid to alter acidity and membrane permeability while potentially retaining key interactions with a target receptor.

Conformational Restriction: Introducing bulky groups or creating cyclic structures can lock the molecule into a specific conformation. This can lead to higher binding affinity by reducing the entropic penalty of binding to a receptor.

Improving Physicochemical Properties: Modifications are made to optimize properties like solubility, lipophilicity (logP), and metabolic stability. The introduction of polar groups can enhance aqueous solubility, while modifying metabolically labile sites can increase the compound's half-life.

Synthesis of Structurally Modified Analogs

The synthesis of analogs of this compound can be systematically approached by modifying either the phenoxy moiety or the acetic acid moiety.

The aromatic ring of the phenoxy group offers several positions for substitution, allowing for a wide range of structural diversity.

Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions can be employed to introduce various substituents, such as halogens (Cl, Br, F), nitro groups, or alkyl groups, onto the phenyl ring. The positions of these substituents can significantly influence the electronic properties and steric profile of the molecule. For example, the synthesis of substituted phenylacetic acid derivatives has been achieved through palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of various aryl groups. inventivapharma.com

Modification of the Hydroxyl Group: The phenolic hydroxyl group is a key site for modification. It can be alkylated to form ethers or acylated to form esters. These modifications can alter the hydrogen-bonding capacity and lipophilicity of the molecule.

A general synthetic route to phenoxyacetic acids involves the Williamson ether synthesis, where a phenol (B47542) is treated with an α-haloacetate in the presence of a base. mdpi.com For this compound, this would typically start from resorcinol (B1680541) (1,3-dihydroxybenzene).

The carboxylic acid group is a critical functional group that can be modified to influence the compound's acidity, polarity, and potential for prodrug strategies.

Esterification and Amidation: The carboxylic acid can be converted to esters or amides. Esterification with various alcohols can modulate lipophilicity and create prodrugs that are hydrolyzed in vivo to release the active parent acid. nih.gov Amidation with different amines introduces new functional groups and can alter the molecule's interaction with biological targets.

Chain Extension or Homologation: The acetic acid side chain can be extended to propionic or butyric acid derivatives. This can alter the spatial relationship between the phenoxy ring and the acidic group, which can be crucial for receptor binding.

Introduction of Substituents on the α-Carbon: The carbon atom adjacent to the carboxylic acid can be substituted with various groups to introduce chirality or to sterically influence the molecule's conformation.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related analogs, researchers can identify key pharmacophoric elements.

For phenoxyacetic acid derivatives, SAR studies have provided valuable insights. In a study focused on developing selective COX-2 inhibitors, a series of 2-(4-formylphenoxy)acetic acid derivatives were synthesized and evaluated. The results highlighted several key SAR trends:

Effect of Substituents on the Hydrazone Moiety: The nature of the substituent on the hydrazone moiety significantly impacted COX-2 inhibitory activity. Aromatic rings with electron-withdrawing groups, such as chlorine, at the para-position generally showed higher potency. nih.gov

Importance of the Carboxylic Acid Group: The free carboxylic acid was found to be crucial for activity, as its esterification led to a significant decrease in inhibitory potency. nih.gov

These findings, while not on this compound itself, provide a strong framework for guiding the design and SAR studies of its derivatives.

Table 1: Illustrative Structure-Activity Relationship Data for COX-2 Inhibition by Phenoxy Acetic Acid Derivatives

| Compound ID | R Group on Hydrazone | COX-2 IC₅₀ (µM) |

| 5a | Phenyl | > 10 |

| 5b | 4-Methylphenyl | 1.25 |

| 5d | 4-Chlorophenyl | 0.08 |

| 5f | 4-Bromophenyl | 0.06 |

| 7b | Benzyl | 0.07 |

Data is illustrative and based on findings from a study on 2-(4-formylphenoxy)acetic acid derivatives. nih.gov

Development of Pro-compounds and Chemically Modified Formulations

The development of prodrugs is a well-established strategy to overcome undesirable pharmaceutical properties of a drug, such as poor solubility, low bioavailability, or formulation challenges. For carboxylic acid-containing drugs like this compound, the most common prodrug approach is esterification.

Amide Prodrugs: While less common due to the higher stability of the amide bond, amide prodrugs can also be considered.

Chemically Modified Formulations: Beyond prodrugs, the formulation of this compound can be chemically modified to improve its delivery. This could involve the formation of salts with improved solubility or the use of specialized delivery systems like nanoparticles or liposomes to enhance bioavailability and target specific tissues.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in decoding the intrinsic properties of 2-(3-Hydroxyphenoxy)acetic acid that arise from its electronic configuration. By applying principles of quantum mechanics, these methods can predict the molecule's stability, reactivity, and spectroscopic signatures.

Electronic Structure Elucidation

The elucidation of electronic structure is fundamental to understanding the chemical nature of this compound. Using methods like Density Functional Theory (DFT), researchers can map the molecule's electron density, identifying regions that are electron-rich and thus prone to electrophilic attack, or electron-poor and susceptible to nucleophilic attack. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically signifies higher reactivity. For phenoxyacetic acids, DFT computations have been successfully used to analyze these frontier orbitals. physchemres.org

Prediction of Spectroscopic Properties

Theoretical models can forecast the spectroscopic properties of this compound, which are essential for its experimental identification and characterization. Time-dependent DFT (TD-DFT) can calculate the UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. Furthermore, theoretical calculations of vibrational frequencies are instrumental in interpreting Infrared (IR) and Raman spectra. By correlating calculated frequencies with experimental data, specific vibrational modes, such as the characteristic stretches of the carboxylic acid's C=O and O-H groups or the ether C-O-C linkage, can be definitively assigned. physchemres.org Such computational analyses have been effectively applied to related compounds like phenylacetic acid and other phenoxyacetic acid herbicides. physchemres.org

Conformational Analysis and Potential Energy Surface Mapping

The structural flexibility of this compound, particularly around the ether bond and the acetic acid side chain, gives rise to various possible three-dimensional arrangements, or conformers. Conformational analysis seeks to identify the most energetically stable of these conformers and the energy barriers that separate them. By systematically rotating the molecule's flexible bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. This map highlights the low-energy valleys, which correspond to stable conformers, and the transition states between them. For molecules with functional groups capable of forming intramolecular hydrogen bonds, such as the hydroxyl and carboxylic acid groups in this compound, conformational analysis is crucial for determining the most probable structures in different environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of this compound by simulating the motion of its atoms over time. nih.gov This powerful technique provides deep insights into the molecule's flexibility, conformational transitions, and interactions with its surroundings. nih.govunibo.it

Ligand-Target Interaction Modeling

MD simulations are a cornerstone of modern drug discovery and are used to model how a ligand, such as this compound, might interact with a biological target like a protein or enzyme. unibo.itnih.govresearchgate.net After an initial docking pose is predicted, an MD simulation can be run to observe the stability of the ligand in the binding site and to characterize the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net By monitoring the system's trajectory, researchers can gain a dynamic understanding of the binding process. nih.gov Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can then be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. researchgate.net

Below is a table illustrating hypothetical data that could be generated from a molecular docking and MD simulation study for a ligand like this compound against a therapeutic target.

| Computational Metric | Description | Example Value |

| Docking Score | An estimation of the binding affinity of the ligand to the target protein's active site, typically in kcal/mol. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions (e.g., hydrogen bonds, pi-pi stacking) with the ligand. | TYR 23, HIS 112, ARG 250 |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's atomic positions during the simulation, indicating its stability in the binding pocket. A lower, stable RMSD is preferred. | 1.8 ± 0.5 Å |

| Binding Free Energy (MM/PBSA) | A more accurate estimation of the binding affinity calculated from the MD simulation trajectory, incorporating solvation effects. | -45.2 kcal/mol |

Solvent Effects on Molecular Behavior

The biological activity of a molecule is profoundly influenced by its aqueous environment. MD simulations can explicitly model the surrounding water molecules to study how the solvent impacts the conformation and dynamics of this compound. nih.gov These simulations can reveal the structure of the solvation shells around the molecule and show how water-mediated hydrogen bonds can stabilize certain molecular conformations or play a critical role in the ligand-target binding event. Studies on similar molecules, like poly(3-hydroxybutyrate) in acetic acid, demonstrate the significant effect a solvent can have on a solute's conformation and properties. mdpi.com For a molecule with both hydrogen bond donor (hydroxyl, carboxylic acid) and acceptor (ether oxygen, carbonyl oxygen) sites, understanding its interaction with water is essential for a complete picture of its behavior.

In Silico Screening and Virtual Ligand Design

The exploration of the therapeutic potential of this compound and its analogs has been significantly advanced through the use of computational tools. In silico screening and virtual ligand design have emerged as powerful strategies to identify and optimize novel bioactive molecules, saving both time and resources in the drug discovery process. These methods allow for the prediction of how a compound will interact with a biological target, its potential efficacy, and its pharmacokinetic properties before it is synthesized in a laboratory.

Research into phenoxyacetic acid derivatives has demonstrated their potential as selective inhibitors of various enzymes. For example, computational docking studies have been employed to investigate the binding modes of phenoxyacetic acid analogs with cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These studies have revealed that specific structural motifs, such as the arrangement of substituents on the phenoxy ring, can significantly influence the binding affinity and selectivity for COX-2. In one such study, novel phenoxyacetic acid derivatives were designed and evaluated as selective COX-2 inhibitors, with some candidates showing potent activity comparable to established drugs like celecoxib. researchgate.net

Virtual screening of large chemical libraries has also been utilized to identify novel scaffolds for enzyme inhibitors. By creating a pharmacophore model based on known inhibitors, researchers can rapidly screen millions of compounds to find those with a high probability of binding to the target. This approach has been successfully applied to identify novel inhibitors for enzymes like DOT1L, a histone methyltransferase, from a library of phenoxyacetamide derivatives. researchgate.net The top-ranked hits from these virtual screens are then subjected to more rigorous computational analyses, such as molecular dynamics simulations, to predict their binding stability and free energy.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another crucial aspect of in silico drug design. Tools like SwissADME and PreADMET are used to evaluate the drug-likeness of candidate molecules based on Lipinski's rule of five and other parameters. mdpi.comresearchgate.net For instance, in silico ADMET prediction for a series of 4-phenoxyphenyl-thiazole-Schiff base derivatives showed that most of the synthesized compounds adhered to these rules, suggesting good oral bioavailability. consensus.app

The following table summarizes the in silico screening results for a selection of phenoxyacetic acid analogs and related compounds against various biological targets, highlighting the predicted binding affinities and key interactions.

| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Phenoxyacetic acid derivative 5f | COX-2 | - | Not specified | researchgate.net |

| Phenoxyacetic acid derivative 7b | COX-2 | - | Not specified | researchgate.net |

| Phenoxyacetamide-derived hit L03 | DOT1L | -12.281 | Not specified | researchgate.net |

This table is based on data from studies on phenoxyacetic acid derivatives and is intended to be illustrative of the types of data generated in silico.

Predictive Modeling for Chemical Pathways and Stability

Predictive modeling is a valuable computational tool for understanding the potential chemical pathways and stability of a compound like this compound. These models can forecast a molecule's degradation under various conditions, which is critical for determining its shelf-life and potential environmental fate.

One area of investigation is the prediction of degradation pathways. For instance, a study on the ozonation of phenoxyacetic acid in an aqueous solution identified several degradation intermediates, including phenyl formate, salicylic (B10762653) acid, phenol (B47542), and oxalic acid. researchgate.netepa.gov This suggests that the degradation of this compound under oxidative stress could proceed through the hydroxylation of the aromatic ring and subsequent ring-opening. Computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) can be used to predict novel biodegradation pathways for xenobiotics by generating extensive reaction networks based on known enzyme reaction rules. nih.gov

The stability of a compound can also be assessed using accelerated stability assessment programs (ASAP), which use elevated temperatures and humidity to predict long-term stability in a shorter timeframe. nih.gov These experimental data can then be used to build predictive models. While direct ASAP studies on this compound are not published, the methodology is applicable to small molecules of this class. purdue.edunih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior and potential degradation pathways at an atomic level. nih.govrsc.orgnih.gov By simulating the molecule's movement and interactions with its environment over time, researchers can identify unstable conformations and potential reaction sites. For instance, MD simulations can be used to study the interaction of a molecule with water and other solvents, which can influence its hydrolytic stability. Although specific MD simulations for this compound are not widely reported, this technique holds promise for understanding its intrinsic stability.

The following table outlines potential degradation products of phenoxyacetic acid based on experimental studies, which can serve as a predictive model for the degradation of this compound.

| Parent Compound | Degradation Method | Identified Intermediates | Reference |

| Phenoxyacetic acid | Ozonation | Phenyl formate, Salicylic acid, Phenol, Oxalic acid | researchgate.netepa.gov |

This table is based on a study of phenoxyacetic acid and is intended to provide a predictive framework for the degradation of this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-(3-Hydroxyphenoxy)acetic acid, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆) would be:

Carboxylic Acid Proton (-COOH): A broad singlet appearing at a downfield chemical shift, typically in the range of 10-13 ppm.

Aromatic Protons (C₆H₄): The four protons on the benzene (B151609) ring would exhibit complex splitting patterns (multiplets) in the aromatic region (6.5-8.0 ppm), influenced by their positions relative to the hydroxyl and ether linkages.

Methylene (B1212753) Protons (-OCH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen, expected around 4.5-5.0 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration and temperature, typically appearing between 9-10 ppm for a phenolic hydroxyl in DMSO-d₆.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | ~12.5 | br s |

| Aromatic (H2, H4, H5, H6) | 6.7 - 7.3 | m |

| -OCH₂- | ~4.7 | s |

| -OH | ~9.5 | br s |

br s = broad singlet, s = singlet, m = multiplet. Data is hypothetical.

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The expected chemical shifts would be:

Carbonyl Carbon (-COOH): The carboxylic acid carbon would be the most downfield signal, anticipated around 170-175 ppm.

Aromatic Carbons (C₆H₄): The six aromatic carbons would show distinct signals in the 100-160 ppm range. The carbons attached to the oxygen atoms (C1 and C3) would be the most downfield in this region.

Methylene Carbon (-OCH₂-): The carbon of the methylene group would be expected in the range of 60-70 ppm.

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~172 |

| C1 (C-OAr) | ~158 |

| C3 (C-OH) | ~157 |

| Aromatic CHs | 105 - 130 |

| -OCH₂- | ~65 |

Data is hypothetical.

To unambiguously assign the proton and carbon signals, especially for the complex aromatic region, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is vital for confirming the connectivity between the phenoxy and acetic acid moieties.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the molecular formula, C₈H₈O₃. The expected monoisotopic mass would be approximately 168.0423 g/mol .

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected fragments would include the loss of the carboxylic acid group (-45 Da) and cleavage of the ether bond.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsional angles.

The analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. It is expected that strong hydrogen bonds would form between the carboxylic acid of one molecule and the hydroxyl group or carboxylic acid of a neighboring molecule, leading to the formation of dimers or extended chains.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Without experimental data, the precise details of the crystal packing, such as the unit cell dimensions and space group, remain speculative.

Hydrogen Bonding Network Analysis

Analysis of related structures, such as other phenoxyacetic acid derivatives and hydroxyphenylacetic acids, provides significant insight into the likely hydrogen bonding motifs. researchgate.netdntb.gov.uanih.gov In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net It is highly probable that this compound adopts a similar dimeric structure. Furthermore, the phenolic hydroxyl group can participate in additional intermolecular hydrogen bonds, potentially with the ether oxygen or the carboxylate group of adjacent molecules, leading to the formation of extended one-, two-, or even three-dimensional networks. nih.gov For instance, studies on 3-chloro-4-hydroxyphenylacetic acid salts have shown the hydroxyl group forming O-H···O interactions with neighboring carboxylate oxygens, generating chains. nih.gov

The precise nature of these networks can be elucidated using single-crystal X-ray diffraction, which provides definitive information on bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice. nih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), are also invaluable for investigating these interactions. researchgate.netnih.gov DFT calculations can predict the most stable conformations and the energetic strength of different hydrogen bonds, complementing experimental data. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis, a computational technique, can be employed to further understand the charge transfer interactions that stabilize these hydrogen bonds. researchgate.net

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of this compound by probing its molecular vibrations. americanpharmaceuticalreview.com The resulting spectra provide a unique molecular fingerprint, with specific bands corresponding to the stretching and bending vibrations of the compound's functional groups. americanpharmaceuticalreview.comnih.gov

The analysis of the vibrational spectra is based on the identification of characteristic bands for the key functional moieties: the phenolic hydroxyl, the carboxylic acid, the ether linkage, and the aromatic ring. While direct spectral data for this compound is not widely published, a detailed assignment can be inferred from studies on analogous compounds like other phenoxyacetic acids, hydroxyacetones, and polyphenols. researchgate.netnih.govnih.gov

Key expected vibrational modes include:

O-H Stretching: Broad, strong bands in the IR spectrum, typically in the range of 2500-3300 cm⁻¹ for the carboxylic acid O-H due to strong hydrogen bonding in the dimeric form, and a sharper band around 3200-3600 cm⁻¹ for the phenolic O-H. The corresponding Raman signals for O-H stretching can also be observed. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. nih.gov

C=O Stretching: A very strong and characteristic absorption in the IR spectrum for the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹. The exact position is sensitive to the extent of hydrogen bonding; dimeric association typically shifts this band to a lower wavenumber compared to the monomer.

C-O Stretching: The spectra will feature strong bands corresponding to C-O stretching from the carboxylic acid (around 1200-1300 cm⁻¹) and the ether linkage (asymmetric stretch around 1200-1275 cm⁻¹ and symmetric stretch around 1000-1100 cm⁻¹).

Aromatic C=C Stretching: The benzene ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

Computational methods, particularly DFT calculations, are often used in conjunction with experimental spectra to provide a more detailed and accurate assignment of the observed vibrational modes. researchgate.netresearchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type of Vibration | Functional Group |

|---|---|---|---|

| O-H Stretch | 3600 - 3200 | Stretching | Phenolic Hydroxyl |

| O-H Stretch | 3300 - 2500 | Stretching | Carboxylic Acid |

| C-H Stretch | 3100 - 3000 | Stretching | Aromatic |

| C-H Stretch | 2960 - 2850 | Stretching | Aliphatic (CH₂) |

| C=O Stretch | 1730 - 1700 | Stretching | Carboxylic Acid |

| C=C Stretch | 1600 - 1450 | Stretching | Aromatic Ring |

| C-O Stretch | 1320 - 1210 | Stretching | Carboxylic Acid |

| C-O-C Stretch | 1275 - 1200 | Asymmetric Stretch | Aryl Ether |

| C-O-C Stretch | 1075 - 1020 | Symmetric Stretch | Aryl Ether |

| O-H Bend | 1440 - 1395 | In-plane Bending | Carboxylic Acid |

| O-H Bend | 960 - 875 | Out-of-plane Bending | Carboxylic Acid |

Chromatographic Methods for Purity and Quantitative Analysis (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity and performing quantitative analysis of this compound. sielc.com Its high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and by-products.

A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach for a moderately polar compound like this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A standard method would involve the following:

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, providing excellent hydrophobic retention for the aromatic ring. sielc.comnih.gov

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase and an organic modifier is typically employed. The aqueous phase often contains a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of the carboxylic acid group, ensuring a sharp peak shape and consistent retention time. nih.gov Acetonitrile is a common organic modifier used to elute the compound from the column. sielc.com

Detection: Due to the presence of the phenyl ring chromophore, Ultraviolet (UV) detection is highly effective. The wavelength of maximum absorbance should be determined for optimal sensitivity, but a wavelength around 210-220 nm or 254 nm is often a good starting point. sielc.com

For more complex matrices or the analysis of trace-level impurities, coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of specificity and sensitivity, allowing for the confident identification of co-eluting peaks based on their mass-to-charge ratio. nih.gov Advanced techniques such as ultra-high-pressure liquid chromatography (UPLC) can also be used to achieve faster analysis times and higher resolution. sielc.comnih.gov

Table 2: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction with the analyte. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to control elution strength. |

| Elution Mode | Gradient | Allows for efficient separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC. |

| Detection | UV at ~220 nm or 254 nm | Detects the aromatic chromophore. |

Mechanistic Biological Studies and Target Identification

In Vitro Approaches for Biological Target Identification

There is no publicly available data on the in vitro biological target identification of 2-(3-Hydroxyphenoxy)acetic acid.

Enzyme Inhibition and Activation Profiling

No studies were found that have screened this compound against a panel of enzymes to determine its inhibitory or activating effects. Therefore, no data on its potency (e.g., IC50 or EC50 values) or its mechanism of action on any specific enzyme is available.

Receptor Binding Assays

There is no information available from receptor binding assays for this compound. Such assays are crucial for identifying which receptors the compound might interact with and for determining its affinity and selectivity. The absence of this data means its potential to act as an agonist or antagonist at any receptor is unknown.

Molecular Interaction Profiling

Detailed molecular interaction studies for this compound have not been published.

Protein-Ligand Interaction Analysis

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) to analyze the direct binding of this compound to specific proteins have been reported. As a result, there is no data on the kinetics (association and dissociation rates) or affinity of its interaction with any protein target.

Nucleic Acid Interaction Studies

There is no published research on the interaction of this compound with DNA or RNA. Therefore, its potential to bind to nucleic acids, and any structural changes it might induce, remain uninvestigated.

Cellular Pathway Modulation Studies

No studies have been identified that investigate the effects of this compound on cellular signaling pathways. Research into how this compound might alter cellular functions, such as gene expression or protein phosphorylation cascades, has not been documented in the scientific literature.

In Silico Prediction of Biological Targets and Pathways

Data Not Available

A thorough search of available scientific literature and computational databases yielded no specific in silico predictions of biological targets or pathways for this compound.

Emerging Research Frontiers and Future Directions

Potential for Novel Chemical Scaffold Development

The structure of 2-(3-Hydroxyphenoxy)acetic acid makes it a valuable scaffold for the synthesis of new and complex molecules. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The presence of reactive sites—the carboxylic acid, the hydroxyl group, and the aromatic ring—allows for a variety of chemical modifications.

For instance, the carboxylic acid group can be converted into esters, amides, or other derivatives. The hydroxyl group can be etherified or esterified, and the aromatic ring can undergo substitution reactions. This versatility allows chemists to systematically alter the molecule's properties, such as its solubility, reactivity, and biological activity. Research into phenoxyacetic acid derivatives has shown their potential as selective COX-2 inhibitors, which are important in the development of anti-inflammatory drugs. mdpi.com The ability to create a diverse range of derivatives from a single starting scaffold is a key strategy in drug discovery and materials science.

Recent studies on other complex acetic acid derivatives have demonstrated the successful synthesis of novel compounds with potential biological activities. mdpi.com This highlights the general principle that acetic acid-based scaffolds are fruitful starting points for creating new chemical entities. The development of novel coupled molecules from various pharmacophores is an area of active research, and this compound is a useful starting material for such endeavors. chemicalbook.com

Integration with Advanced Materials Science and Nanotechnology

The functional groups present in this compound offer opportunities for its integration into advanced materials and nanotechnologies. The carboxylic acid can be used to anchor the molecule onto the surface of metal oxide nanoparticles, modifying their surface properties. For example, research has shown that capping copper oxide nanoparticles with indole-3-acetic acid, a related carboxylic acid-containing molecule, can mitigate the nanoparticles' toxic effects on biological systems. nih.gov This suggests a potential application for this compound in creating biocompatible nanomaterials.

Furthermore, the phenoxy and hydroxyl groups can participate in polymerization reactions, potentially leading to the creation of new polymers with unique thermal or mechanical properties. The development of polystyrene-polyethylene glycol-like resins from derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid showcases how acetic acid derivatives can be used to synthesize resins with desirable swelling characteristics for various applications. google.com

The field of nanotechnology is continually seeking new molecules to functionalize surfaces and create novel materials. The properties of this compound make it a candidate for research into new coatings, sensors, and drug delivery systems.

Applications in Chemical Biology Probes and Tools

Chemical biology aims to study and manipulate biological systems using chemical tools. The development of probes that can interact with specific biological targets is a cornerstone of this field. The structure of this compound is analogous to some known biologically active molecules, such as certain plant auxins and metabolites. This similarity suggests that with appropriate modifications, it could be developed into a probe to study biological pathways.

For instance, by attaching a fluorescent tag or a reactive group for cross-linking, derivatives of this compound could be used to identify and study the proteins that interact with it within a cell. This approach is central to chemical proteomics, which seeks to understand protein function and interaction networks. nih.gov The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has led to new compounds with antimicrobial activity, demonstrating how a core acetic acid structure can be elaborated to create biologically active agents. nih.gov

The development of such probes is a complex process that involves iterative cycles of design, synthesis, and biological testing. The foundational structure of this compound provides a solid starting point for such endeavors.

Challenges and Opportunities in this compound Research

While the potential applications of this compound are promising, there are challenges that need to be addressed. A primary challenge is the limited amount of published research specifically focused on this compound. Much of its potential is inferred from studies on related phenoxyacetic acids or other substituted acetic acid derivatives. More fundamental research is needed to fully characterize its chemical and physical properties.

The synthesis of this compound and its derivatives can also present challenges. Achieving specific substitutions on the aromatic ring without affecting the other functional groups requires careful selection of synthetic routes and protecting group strategies. For example, the synthesis of 2-hydroxyphenylacetic acid often involves high temperatures and specific catalysts. google.com

Despite these challenges, the opportunities for future research are significant. The exploration of its use as a scaffold for combinatorial chemistry could lead to the discovery of new drug candidates. A systematic study of its coordination chemistry with various metal ions could open up applications in catalysis or as a component in metal-organic frameworks (MOFs). Furthermore, a deeper investigation into its biological activity and that of its derivatives could uncover new therapeutic applications.

Table of Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| Melting Point | 145-150 °C |

| Boiling Point | 371.1±17.0 °C (Predicted) |

| Density | 1.367±0.06 g/cm³ (Predicted) |

| pKa | 3.16±0.10 (Predicted) |

Data sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comchemsrc.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Hydroxyphenoxy)acetic acid, and how can reaction conditions be optimized to minimize by-products?

- Methodology : A two-step synthesis is often employed. First, regioselective bromination or hydroxylation of a phenylacetic acid derivative using acetic acid as a solvent, followed by oxidation with TEMPO (2,2,6,6-tetramethylpiperidine oxide) and NaBr under controlled temperatures (0–5°C) to minimize side reactions. For example, TEMPO-mediated oxidation in acetone/sodium bicarbonate systems reduces over-oxidation by-products .

- Optimization : Adjusting stoichiometry (e.g., limiting excess bromine) and reaction time, as prolonged exposure increases side-product formation. Monitoring via TLC or HPLC ensures reaction progression .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Avoid contact with strong acids/bases or oxidizing agents, which may degrade the compound .

- Storage : Store in airtight containers at -20°C in darkness to inhibit photodegradation. Use desiccants to mitigate moisture absorption, which can hydrolyze the acetic acid moiety .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the crystal structure and hydrogen bonding patterns of this compound?

- X-ray Diffraction (XRD) : Single-crystal XRD reveals dihedral angles between the phenyl ring and substituents (e.g., 78.15° for the acetic acid group) and hydrogen-bonding motifs like centrosymmetric R₂²(8) dimers .

- Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry, while IR identifies O–H and C=O stretching vibrations. Mass spectrometry validates molecular weight .

Q. How can researchers resolve contradictions in reported reaction yields for substituted phenylacetic acid derivatives?

- Root Cause Analysis : Contradictions often arise from varying bromination conditions (e.g., excess Br₂ in acetic acid vs. controlled stoichiometry). For example, unoptimized bromine ratios in 4-methoxyphenylacetic acid synthesis reduce yields to 75% vs. 84% under controlled conditions .

- Mitigation : Standardize reaction parameters (temperature, solvent purity) and validate yields via independent replicates. Use kinetic studies (e.g., in situ monitoring) to identify side reactions .

Q. What strategies improve the regioselectivity of hydroxylation in phenolic acetic acid derivatives?

- Catalytic Systems : TEMPO/NaBr in biphasic systems (water-acetone) enhances selectivity for para/ortho positions by stabilizing transition states. For example, TEMPO-mediated oxidation of 2-(2-aminoethoxy)ethoxy acetic acid achieves 99.8% purity .

- Substituent Effects : Electron-donating groups (e.g., methoxy) direct hydroxylation to specific positions. Computational modeling (DFT) predicts regioselectivity trends .

Contradictions in Literature

- Synthesis Yields : reports a 57.76% total yield for a multi-step synthesis, while achieves 84% for bromination. These discrepancies highlight the need for rigorous parameter optimization .

- Hydrogen Bonding : Crystal structure studies ( ) show strong O–H⋯O interactions, but Safety Data Sheets ( ) lack reactivity data, underscoring gaps in hazard characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.